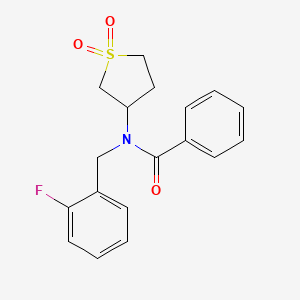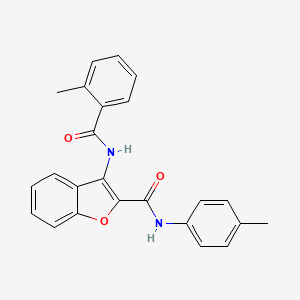![molecular formula C19H23ClN4O5S2 B14994638 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14994638.png)
5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, piperidine-1-sulfonyl, propane-1-sulfonyl, and carboxamide groups.
Méthodes De Préparation
The synthesis of 5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the chloro, piperidine-1-sulfonyl, and propane-1-sulfonyl groups through various chemical reactions such as nucleophilic substitution and sulfonation.
Carboxamide Formation:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the functional groups involved.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures but different substituents.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups attached to various functional groups.
Carboxamide-Containing Compounds: Compounds with carboxamide groups, which may have different biological activities and applications.
The uniqueness of 5-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23ClN4O5S2 |
|---|---|
Poids moléculaire |
487.0 g/mol |
Nom IUPAC |
5-chloro-N-(4-piperidin-1-ylsulfonylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O5S2/c1-2-12-30(26,27)19-21-13-16(20)17(23-19)18(25)22-14-6-8-15(9-7-14)31(28,29)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,25) |
Clé InChI |
UXBSLGZJXDVZIT-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B14994556.png)
![2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B14994573.png)

![methyl 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14994584.png)
![1-{5-Chloro-4-[(2-hydroxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B14994592.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14994594.png)
![propan-2-yl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B14994599.png)
![7-fluoro-2-(2-methoxyethyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14994601.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14994603.png)

![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B14994611.png)

![5-chloro-2-(ethylsulfonyl)-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994632.png)
![2-[3-[5-Chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid](/img/structure/B14994635.png)
